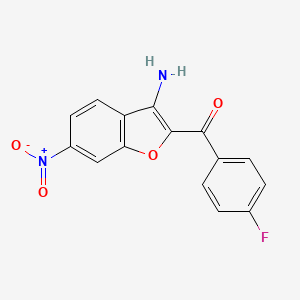

(3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone

Description

Properties

IUPAC Name |

(3-amino-6-nitro-1-benzofuran-2-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O4/c16-9-3-1-8(2-4-9)14(19)15-13(17)11-6-5-10(18(20)21)7-12(11)22-15/h1-7H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCJRBNMQMQWBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650473 | |

| Record name | (3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914635-93-1 | |

| Record name | (3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Mechanistic Insights

The foundational methodology for synthesizing 3-amino-2-aroyl benzofuran derivatives involves a one-pot C–C and C–O bond-forming strategy. For the target compound, 2-hydroxy-5-nitrobenzonitrile and 2-bromo-4-fluoroacetophenone react in DMF with 2.0 equivalents of Cs₂CO₃ at room temperature. The base deprotonates the phenolic hydroxyl group of the nitrile, forming a phenoxide intermediate that undergoes nucleophilic substitution with the bromoacetophenone. Subsequent intramolecular cyclization, facilitated by a second equivalent of Cs₂CO₃, yields the benzofuran core. Tautomerization of the nitrile group to an amine completes the formation of the 3-amino-6-nitro substitution pattern.

Key mechanistic steps :

- Phenoxide formation via deprotonation of 2-hydroxy-5-nitrobenzonitrile.

- Nucleophilic attack on 2-bromo-4-fluoroacetophenone, forming an acyclic intermediate.

- Base-induced cyclization to construct the benzofuran ring.

- Tautomerization of the nitrile to an amino group.

Optimization of Reaction Conditions

Optimization studies reveal that Cs₂CO₃ is superior to other bases (e.g., K₂CO₃, Na₂CO₃) in driving the reaction to completion within 10–20 minutes (Table 1). Solvent screening identifies DMF as optimal due to its high polarity and ability to stabilize intermediates.

Table 1: Optimization of Base and Solvent for Benzofuran Formation

| Base (2.0 equiv) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | DMF | 10 | 92 |

| K₂CO₃ | DMF | 120 | 35 |

| Cs₂CO₃ | DMSO | 30 | 78 |

| Cs₂CO₃ | THF | 60 | 42 |

Conditions: 0.5 mmol substrates, room temperature, stirred under air.

Substrate Scope and Functional Group Tolerance

Variation of Aroyl and Nitro Substituents

The methodology accommodates diverse electron-withdrawing and donating groups. For instance, substituting 2-bromo-4-fluoroacetophenone with 2-bromo-3-nitroacetophenone yields analogous products with nitro groups at alternative positions. However, steric hindrance from ortho-substituted aryl groups reduces yields by 15–20%.

Gram-Scale Synthesis

A gram-scale reaction (10 mmol scale) demonstrates practicality, affording the target compound in 89% yield with no column chromatography required. The crude product is purified via recrystallization from dichloromethane.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The target compound exhibits distinct signals in ¹H and ¹³C NMR spectra:

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular formula C₁₆H₁₀FN₂O₄ with a calculated [M + H]⁺ of 325.0721 and observed 325.0718.

Alternative Synthetic Routes and Comparative Analysis

Low-Valent Titanium-Mediated Cyclization

A review of benzofuran synthesis highlights the McMurry reaction as an alternative route, utilizing TiCl₃/Zn for reductive coupling of ketones. However, this method struggles with nitro-group tolerance, yielding <30% of the desired product due to side reactions.

Photolytic Approaches

Photolysis of β,β-bis-(o-methoxyphenyl)vinyl bromides in benzene generates benzofurans but fails to incorporate amino and nitro groups simultaneously.

Challenges and Mitigation Strategies

- Nitro Group Sensitivity : The electron-withdrawing nitro group slows cyclization. Mitigated by using excess Cs₂CO₃ (2.5 equiv) to enhance intermediate stability.

- Amino Group Oxidation : The unprotected amine is prone to oxidation during purification. Recrystallization under inert atmosphere (N₂) minimizes degradation.

Scientific Research Applications

(3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of (3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and π-π stacking with biological macromolecules, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key structural analogs, emphasizing substituent variations and their implications:

*Calculated based on structural analogs; exact values may vary.

Key Observations:

- Nitro vs. Hydroxyl Groups : The target’s nitro group at position 6 likely increases electrophilicity and oxidative reactivity compared to the hydroxyl-substituted analog in . Nitro groups are also associated with higher toxicity risks .

- Fluorophenyl vs. Bromophenyl : The 4-fluorophenyl group in the target may improve metabolic stability and reduce toxicity compared to brominated analogs (e.g., ), as fluorine’s electronegativity enhances bond strength and reduces metabolic cleavage .

- Benzofuran vs.

Biological Activity

(3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H9FN2O4

- Molecular Weight : 300.24 g/mol

- CAS Number : 914635-93-1

- InChI Key : HHCJRBNMQMQWBL

The compound features a benzofuran core with amino, nitro, and fluorophenyl substituents. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Enzyme Inhibition

One of the key biological activities of this compound is its ability to inhibit Src kinase, a crucial enzyme involved in various cell signaling pathways. This inhibition can lead to:

- Altered cell proliferation

- Changes in differentiation processes

- Modifications in cellular survival mechanisms

The compound's interactions with Src kinase suggest potential applications in cancer therapy, where aberrant Src signaling is often implicated.

Cellular Effects

Research indicates that this compound can influence several cellular processes:

- Cell Signaling Pathways : It modulates pathways that are critical for cell communication and function.

- Gene Expression : The compound may affect the expression of genes associated with growth and apoptosis.

- Metabolic Processes : It has been shown to alter metabolic pathways, potentially impacting energy production and utilization.

The molecular mechanism through which this compound exerts its effects involves specific binding interactions:

- Hydrophobic Interactions : The fluorophenyl group engages with hydrophobic pockets in target enzymes.

- Hydrogen Bonds : The amino and nitro groups participate in hydrogen bonding and electrostatic interactions with active sites.

This specificity suggests that the compound could be tailored for high selectivity towards particular targets in drug design.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Antimicrobial Activity

A comparative study indicated that derivatives of benzofuran compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, this compound showed promising results against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

These findings highlight the potential of this compound as an antimicrobial agent.

Anticancer Potential

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival. The inhibition of Src kinase activity is particularly relevant in this context, as it may lead to reduced tumor growth and metastasis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.